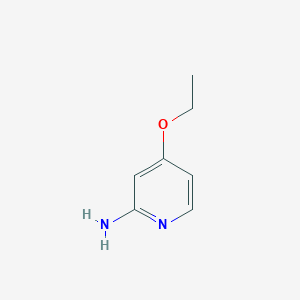

2-Amino-4-ethoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is a cornerstone of heterocyclic chemistry. researchgate.net Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, it possesses a conjugated system of six π-electrons, conferring aromaticity. researchgate.net This nitrogen atom, with its lone pair of electrons, imparts distinct properties that make pyridine and its derivatives vital in numerous chemical contexts. Current time information in Bangalore, IN.

Pyridine derivatives are among the most significant and prevalent classes of heterocyclic compounds. chembk.comguidechem.com They are integral components of various natural products and serve as crucial precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. guidechem.comfishersci.com The versatility of the pyridine ring allows for a broad range of functionalization, leading to a vast structural diversity that medicinal chemists and materials scientists continue to explore for novel applications. guidechem.com The inherent polarity and basicity of the pyridine nucleus, along with its ability to coordinate with metal ions, contribute to its widespread use as a reagent, a solvent, and a fundamental building block in organic synthesis. researchgate.netCurrent time information in Bangalore, IN.

Overview of Aminoethoxypyridines in Academic Literature

Within the vast family of pyridine derivatives, aminoethoxypyridines represent a specific subclass characterized by the presence of both an amino (-NH₂) and an ethoxy (-OCH₂CH₃) group attached to the pyridine ring. The relative positions of these two functional groups give rise to several possible isomers, each with unique electronic and steric properties.

Academic literature on aminoethoxypyridines often focuses on their synthesis and reactivity. researchgate.net Studies have explored various synthetic routes, including nucleophilic substitution reactions on substituted pyridines. For instance, the amination of halo-ethoxypyridines has been a subject of investigation, revealing interesting mechanistic pathways, sometimes involving rearrangements and the formation of pyridyne intermediates. researchgate.net Research has also documented chemical and pharmacological data on various aminoethoxypyridines and their acetyl derivatives, indicating an early interest in their potential biological activities. researchgate.net All possible isomers of aminoethoxypyridine are now known, and their picrates and monoacetyl derivatives have been characterized. researchgate.net

Research Trajectory of 2-Amino-4-ethoxypyridine within Chemical Sciences

The research trajectory for this compound specifically has evolved from fundamental synthesis and reactivity studies to its application as a specialized building block. Early research focused on establishing reliable methods for its preparation. One notable method involves the amination of 3-bromo-4-ethoxypyridine, where a shift of the substituent from position 3 to 2 occurs, yielding this compound as the primary product. researchgate.netguidechem.com This reaction has been reinvestigated to understand its mechanism, which is believed to proceed through a 4-ethoxy-2,3-pyridyne intermediate. researchgate.net

More recent interest in the compound stems from its role as a key intermediate in the synthesis of more complex molecules. It is recognized as a valuable building block for creating new drugs and agrochemical formulations due to its specific reactivity. fishersci.com The presence of two distinct functional groups—a nucleophilic amino group and an electron-donating ethoxy group—at positions 2 and 4 respectively, allows for selective chemical transformations, making it a versatile scaffold in medicinal chemistry and materials science. epa.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZJIUALOQFDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355857 | |

| Record name | 2-Amino-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-20-3 | |

| Record name | 2-Amino-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Novel Synthetic Routes for 2-Amino-4-ethoxypyridine

The preparation of this compound and its isomers relies on a range of synthetic transformations, each with distinct advantages and mechanistic pathways.

A primary route to aminopyridines involves the direct amination of halogenated precursors. The Chichibabin reaction, for instance, facilitates the amination of pyridines at the α-position by reaction with sodamide, resulting in the evolution of hydrogen. iust.ac.ir This preference for α-substitution is thought to be guided by the intramolecular delivery of the nucleophile, potentially influenced by the complexation of the ring nitrogen with the metal cation. iust.ac.ir

In a related approach, the amination of 3-halopyridines can proceed via pyridyne intermediates. thieme-connect.comthieme-connect.com Treatment of 3-halopyridines bearing a substituent at the 2-position (such as an ethoxy group) with a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of an amine can lead to the regioselective formation of 4-aminopyridines in good yields. thieme-connect.comthieme-connect.com This reaction proceeds through a proposed pyridyne intermediate. thieme-connect.comthieme-connect.com For example, the amination of 2-bromo-6-ethoxypyridine (B184077) has been shown to undergo an abnormal rearrangement to yield 4-amino-6-ethoxypyridine. researchgate.net

Furthermore, pyridine (B92270) N-oxides serve as versatile substrates for amination. Activation of the N-oxide with reagents like tosyl anhydride (B1165640) (Ts₂O) renders the C2 position susceptible to nucleophilic attack by an amine. researchgate.net This one-pot method, followed by in situ deprotection, provides an efficient pathway to 2-aminopyridines with high selectivity and compatibility with various functional groups. researchgate.net

Table 1: Comparison of Amination Methodologies

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Chichibabin Reaction | Pyridine | Sodamide | α-Amination, evolution of H₂. iust.ac.ir |

| Pyridyne Intermediate | 3-Halopyridine | KHMDS, Amine | Regioselective formation of 4-aminopyridines. thieme-connect.comthieme-connect.com |

| N-Oxide Activation | Pyridine N-oxide | Ts₂O, Amine | High yields and selectivity for 2-amination. researchgate.net |

A notable MCR for the synthesis of substituted pyridines involves the reaction of an aromatic aldehyde, malononitrile (B47326), and ethanol. researchgate.net This method provides an efficient route to 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridines. researchgate.net Interestingly, this reaction can proceed in the presence of a relatively weak base like sodium hydroxide (B78521), where the solvent, ethanol, acts as a nucleophile without the need for stronger bases like sodium ethoxide. researchgate.net The use of readily available starting materials and mild reaction conditions are significant advantages of this approach. researchgate.net

In line with the principles of green chemistry, catalyst-free MCRs in aqueous media have been developed. medcraveonline.comrsc.orgrsc.org These reactions can proceed at ambient temperature, offering an environmentally benign alternative to traditional methods. For example, the four-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water can produce complex chromene derivatives without the need for a catalyst. rsc.org While not directly yielding this compound, these methodologies demonstrate the feasibility of synthesizing highly substituted nitrogen-containing heterocycles in water, suggesting potential for developing greener routes to the target compound. medcraveonline.comrsc.org

Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic aldehyde, malononitrile, ethanol | NaOH | 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine | researchgate.net |

| Aldehyde, malononitrile, thiol | Nanocrystalline MgO | 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridine | ias.ac.in |

| Hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehyde, malononitrile | Catalyst-free, water | 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile | rsc.org |

2-Aminopyridines are versatile building blocks for the synthesis of fused heterocyclic systems due to their dual nucleophilic nature. sioc-journal.cnresearchgate.net They can react with a variety of substrates, including ketones, aldehydes, and acids, to form five- and six-membered azaheterocycles. sioc-journal.cn For instance, the cyclization of 2-aminopyridines with mucobromic acid provides access to imidazo[1,2-a]pyridines under mild, base-promoted conditions, aligning with green chemistry principles. benthamdirect.combenthamscience.com Transition metal catalysts, such as palladium, are also widely employed to facilitate the cyclization of N-aryl-2-aminopyridines, leading to a diverse range of N-heterocycles. rsc.org

The synthesis of specific isomers of aminoethoxypyridine has been described, highlighting the challenges and successes in controlling regioselectivity. researchgate.net For example, the synthesis of 2-amino-5-ethoxypyridine starting from 2-aminopyridine (B139424) via 2-amino-5-bromopyridine (B118841) proved to be a difficult route due to side reactions. researchgate.net A more successful approach involved starting from 3-ethoxypyridine. researchgate.net The synthesis of other isomers, including 2-amino-4-ethoxy-, 3-amino-2-ethoxy-, and 3-amino-4-ethoxypyridine, has also been reported, completing the series of all possible aminoethoxypyridine isomers. researchgate.net The ability to selectively synthesize these isomers is crucial for structure-activity relationship studies and the development of new functional molecules. nih.govepfl.ch

Multicomponent Reactions (MCRs) for Pyridine Core Synthesis

Mechanistic Elucidation of Formation Pathways

Understanding the mechanisms behind the formation of aminopyridines is crucial for optimizing synthetic routes and controlling product outcomes. The formation of compounds like this compound can involve several key mechanistic concepts, including the role of specific intermediates and substitution patterns.

While direct studies on this compound are limited, the broader field of pyridine chemistry points to the significance of various reactive intermediates. Imines and their derivatives are crucial intermediates in the synthesis of many nitrogen-containing heterocycles. researchgate.net In reactions involving the functionalization of pyridine rings, N-acylpyridinium salts are key intermediates. For instance, the addition of Grignard reagents to a chiral N-acylpyridinium salt, formed in situ from 4-methoxy-3-(triisopropylsilyl) pyridine, leads to the formation of a dihydropyridone, which is a type of cyclic enaminone. rsc.org This highlights a pathway where the pyridine nitrogen is activated, facilitating nucleophilic attack on the ring.

Nucleophilic substitution on pyridine rings often proceeds through an Addition-Elimination (S_N(AE)) mechanism. This process involves the initial addition of a nucleophile to the ring, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group. doubtnut.com

In some cases, substitution occurs at a position different from where the leaving group was originally attached. These are known as cine and tele substitutions. wur.nl

Cine Substitution: The incoming group attaches to the carbon atom adjacent to the one that bore the leaving group.

Tele Substitution: The incoming nucleophile adds to a carbon atom further away, separated by one or more ring atoms from the original leaving group position. wur.nl

An example of tele substitution via the S_N(AE) mechanism is the amination of 8-halogeno-1,7-naphthyridine, where the amide ion adds to the C-2 position, leading to the formation of 2-amino-1,7-naphthyridine after protonation and loss of the hydrogen halide. wur.nl While a direct study of these mechanisms on this compound is not available, these principles govern the reactions of related halogenated pyridines and are crucial for predicting reactivity. For example, the amination of 3-bromo-5-ethoxypyridine (B63768) proceeds via a hetaryne intermediate, with the addition of ammonia (B1221849) being directed by the ethoxy group. wur.nl

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions under milder conditions and with higher selectivity. Various catalytic systems have been developed for the synthesis and functionalization of pyridine derivatives.

For instance, the synthesis of 2-amino-3-cyanopyridines, a related class of compounds, can be achieved through multicomponent reactions using catalysts like ionic liquids or graphene oxide. researchgate.net Copper-catalyzed aerobic oxidative coupling reactions are also employed for creating complex heterocyclic structures like imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. organic-chemistry.org Mechanistic studies suggest these reactions can proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

In aminocatalysis, synergistic approaches combining an amine catalyst with a Brønsted acid can activate aldehydes for α-alkylation. nih.gov The amine forms a nucleophilic enamine intermediate, while the acid activates the electrophile. nih.gov This dual activation strategy is essential for achieving high efficiency and stereoselectivity in various transformations. nih.gov

Table 1: Examples of Catalytic Systems in Pyridine Derivatization (Note: These are examples from related pyridine chemistries, illustrating general principles)

| Reaction Type | Catalyst System | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Ionic Liquid ([Bmim][BF4]) | Aldehyde, Ketone, Malononitrile | 2-Amino-3-cyanopyridines | researchgate.net |

| Aerobic Dehydrogenative Cyclization | CuI | 2-Aminopyridines, Ketones | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| α-Alkylation of Aldehydes | Imidazolidinone / TFA | Aldehydes, Electrophiles | α-Alkylated Aldehydes | nih.gov |

| Dearomative Alkylation | Cu(I) / Chiral Ligand | 4-Methoxypyridines | Dihydro-4-pyridones | acs.org |

Functional Group Transformations and Derivatization Strategies

The amino and ethoxy groups on the this compound ring, along with the pyridine nitrogen itself, provide multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

The reactivity of 2-aminopyridines is well-established. The exocyclic amino group can act as a nucleophile, participating in reactions like acylation, alkylation, and condensation. The ring nitrogen can also be alkylated or oxidized. The electron-donating nature of both the amino and ethoxy groups activates the pyridine ring towards electrophilic substitution, while also influencing the regioselectivity of nucleophilic substitution reactions on halogenated precursors.

2-Aminopyridines are common starting materials for the synthesis of fused heterocyclic systems. For example, they react with β-oxo esters to form 4H-pyrido[1,2-a]pyrimidin-4-ones, a reaction that can be catalyzed by agents like Montmorillonite K-10. core.ac.uk They are also key precursors in the Groebke–Blackburn–Bienaymé reaction to produce imidazo[1,2-a]pyridines. organic-chemistry.org

N-acetylation is a common derivatization strategy for amines. The acetylation of aminopyridines can be achieved using standard acetylating agents like acetic anhydride or acetyl chloride. However, the reactivity can be influenced by the position of the amino group and the presence of other substituents on the pyridine ring. In some cases, such as with certain aminopyrimidines, factors like reaction time and temperature can lead to N,N-diacetylation. oregonstate.edu

A modern approach to acetylation involves biocatalysis. Engineered bacteria expressing N-acetyltransferase enzymes can produce N-acetyl-D-amino acids from L-amino acids. nih.gov This "acetylation protection strategy" demonstrates the potential of enzymatic methods for highly specific functional group transformations. nih.gov

Table 2: Research Findings on Aminopyridine Derivatization

| Reaction Type | Reagents | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Pyrido[1,2-a]pyrimidin-4-one Synthesis | 2-Aminopyridine, β-oxo ester, Montmorillonite K-10 | Fused Heterocycle | Solvent-free conditions provide good yields for this condensation reaction. | core.ac.uk |

| N-Acetylation | Aminopyrimidine, Acetic Anhydride | N-acetylated pyrimidine (B1678525) | Electron-withdrawing groups can influence the nucleophilicity of the amine and affect the reaction outcome. | oregonstate.edu |

| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, Ketone, CuI | Fused Heterocycle | A copper-catalyzed aerobic oxidative coupling provides access to a broad range of substituted imidazoheterocycles. | organic-chemistry.org |

| Biosynthesis of N-acetylated compounds | Engineered E. coli (N-acetyltransferase) | N-acetyl-D-amino acids | An engineered metabolic pathway allows for the efficient biosynthesis of N-acetylated D-amino acids from simple carbon sources. | nih.gov |

Spectroscopic and Computational Approaches in Structural and Electronic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 2-Amino-4-ethoxypyridine. Each technique offers unique insights into different aspects of the molecule's structure. benchchem.comresearchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The primary amine (-NH₂) group is identified by stretching bands appearing around 3400 cm⁻¹. The ether linkage (-O-CH₂CH₃) is characterized by a strong stretching band at approximately 1250 cm⁻¹. benchchem.com These distinct vibrational frequencies serve as a fingerprint for the compound, allowing for its unambiguous identification.

Table 1: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | N-H Stretch | ~3400 | benchchem.com |

| Ether (-O-CH₂CH₃) | C-O Stretch | ~1250 | benchchem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. libretexts.orgfoodandnutritionjournal.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom. libretexts.orgsioc.ac.cn

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The protons on the pyridine (B92270) ring typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. benchchem.com The ethoxy group protons appear as a quartet and a triplet, characteristic of the -OCH₂CH₃ moiety. benchchem.com The protons of the amino group often appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbon atoms of the pyridine ring, the ethoxy group, and any other substituents will each give a distinct signal, confirming the carbon skeleton of the molecule.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment of this compound.

Table 2: Representative ¹H NMR Data for a Substituted Pyridine Derivative

Note: This table shows representative data for a related compound, 2-Amino-4-methoxypyridine (B134910), to illustrate typical chemical shifts.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. benchchem.com In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

For this compound, with a molecular formula of C₇H₁₀N₂O, the expected molecular weight is approximately 138.17 g/mol . benchchem.comscbt.com High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight and, consequently, the molecular formula. benchchem.combenchchem.com The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner. nih.govlibretexts.org Common fragmentation pathways for amines include alpha-cleavage. libretexts.org Analysis of these fragments helps to piece together the structure of the parent molecule. nih.gov The protonated molecule [M+H]⁺ would be observed at m/z 139.08660. uni.lu

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. hnue.edu.vnuobabylon.edu.iq This technique is particularly useful for studying compounds with conjugated π systems and for investigating electronic transitions and charge transfer phenomena. uzh.chlibretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions in the UV region due to π → π* and n → π* transitions associated with the pyridine ring and the amino and ethoxy substituents. hnue.edu.vnlibretexts.org The position and intensity of these absorption bands can be influenced by the solvent and the electronic nature of the substituents. hnue.edu.vn In some cases, charge-transfer (CT) complexes can be formed, giving rise to new absorption bands. scispace.comlibretexts.org For instance, the interaction of a donor molecule with an acceptor can lead to the formation of a colored solution with a distinct absorption band not present in the individual components. scispace.com The study of these electronic transitions provides insight into the electronic structure and potential for intermolecular interactions. hnue.edu.vnrsc.org

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. als-journal.combohrium.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. als-journal.commdpi.com It is widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. mdpi.comresearchgate.net

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. als-journal.com

Simulate vibrational spectra: DFT can calculate the theoretical IR and Raman spectra, aiding in the assignment of experimental vibrational bands. dntb.gov.ua

Predict electronic properties: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's reactivity and electronic transitions. researchgate.net

Analyze electronic transitions: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, helping to interpret the experimental electronic transitions. mdpi.comtandfonline.com This allows for the assignment of observed absorption bands to specific electronic excitations, such as π → π* or n → π* transitions. mdpi.com

By combining experimental spectroscopic data with theoretical calculations, a comprehensive and detailed understanding of the structural and electronic characteristics of this compound can be achieved.

HOMO-LUMO Energy Gaps and Molecular Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. amazonaws.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap, provides insight into the molecule's polarizability and its potential for charge transfer. amazonaws.comnih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and enhanced biological activity, as less energy is required for electronic excitation. amazonaws.comresearchgate.net Conversely, a larger energy gap suggests greater stability and lower reactivity. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to calculate these energy levels and predict the molecule's behavior. amazonaws.comresearchgate.net For instance, the HOMO-LUMO energy gap for a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, has been computationally determined, highlighting the utility of this approach in assessing molecular properties. tandfonline.com The reactivity and reaction pathways of molecules can be effectively studied by analyzing these chemical reactivity descriptors. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Analysis and Related Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. ekb.eg |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. ekb.eg |

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and stability. amazonaws.comresearchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | Escape tendency of electrons from an equilibrium system. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic power of a molecule. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. amazonaws.com The MEP map displays color-coded regions on the molecule's surface, where different colors represent varying electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen. amazonaws.com Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms. amazonaws.com Green areas represent neutral or zero potential. This visual representation of charge distribution helps in understanding intermolecular interactions and predicting the molecule's reactivity patterns. amazonaws.comresearchgate.net

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies like optical switching and data storage. nih.govscirp.org Organic molecules with extended π-conjugated systems and intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. nih.gov

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizability (β and γ). Computational methods, particularly DFT, are employed to calculate these properties. nih.govjksus.org A high first hyperpolarizability (β) value is indicative of a strong second-order NLO response. Studies on similar heterocyclic compounds have shown that factors like substituent groups and solvent polarity can significantly influence the NLO properties. jksus.org For instance, the presence of electron-donating and electron-accepting groups can enhance the ICT and, consequently, the NLO response. jksus.org The investigation of NLO properties in molecules like this compound could reveal their potential for use in the development of new optical materials.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. benchchem.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. benchchem.com

For this compound, single-crystal X-ray diffraction studies would reveal the exact conformation of the molecule in the solid state and how individual molecules are arranged in the crystal lattice. benchchem.com Such studies have been instrumental in characterizing the structures of related pyridine derivatives, providing insights into their solid-state properties. acs.org The analysis of the crystal structure can also help to understand the influence of intermolecular forces on the physical properties of the compound. benchchem.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications in Medicinal Chemistry and Drug Design

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how chemical modifications to a lead compound affect its biological activity. acs.org For the 2-aminopyridine (B139424) scaffold, SAR studies have been crucial in optimizing derivatives for enhanced potency and selectivity against various targets, such as protein kinases. exlibrisgroup.comresearchgate.net

While specific SAR data for 2-Amino-4-ethoxypyridine is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 2-amino-4-alkoxypyridine and other 2-aminopyridine derivatives. Research on 2-aminopyridine derivatives as inhibitors for targets like Janus kinase 2 (JAK2) and Activin receptor-like kinase-2 (ALK2) reveals key structural insights. acs.orgexlibrisgroup.com

Key SAR findings for the 2-aminopyridine scaffold include:

The 2-amino group is often crucial for activity, typically forming one or more hydrogen bonds with key residues (e.g., in the hinge region of a kinase). nih.govescholarship.org

The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, contributing to the anchoring of the molecule within the target's binding site.

Substitution at the 4-position significantly influences potency, selectivity, and physicochemical properties. In research on related 2-amino-4-methoxypyridine (B134910) nucleoside derivatives, the 4-methoxy group was found to enhance binding affinity and selectivity for specific DNA sequences. nih.govresearchgate.net The ethoxy group in this compound would similarly be expected to influence binding through steric and electronic effects, potentially occupying a hydrophobic pocket within a target protein.

Substitution at other positions (3, 5, and 6) allows for extensive modification to explore the chemical space around the core, improving properties like cell permeability and selectivity against related enzymes. acs.orgescholarship.org

A study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors demonstrated that modifications to the aryl groups and the pyridine core could dramatically alter potency and selectivity. acs.org Similarly, research on JAK2 inhibitors based on the 2-aminopyridine scaffold highlighted that optimizing the substituents led to compound 21b with nanomolar inhibitory activity and high selectivity over other JAK family kinases. exlibrisgroup.comresearchgate.net These studies underscore the principle that even minor changes to the 2-aminopyridine core can lead to significant gains in biological function.

| Scaffold/Compound | Target | Key SAR Finding | Reference |

| 3,5-Diaryl-2-aminopyridine | ALK2 Kinase | Substitution of a 3-phenol with 4-phenylpiperazine greatly increased cellular potency. | acs.org |

| 2-Aminopyridine Derivative (21b ) | JAK2 Kinase | Optimized substituents led to an IC50 of 9 nM and high selectivity over JAK1 and JAK3. | exlibrisgroup.comresearchgate.net |

| 2-Amino-4-methoxypyridine-pseudocytidine | DNA (CG base pair) | The 4-methoxy group was found to enable selective recognition of the CG base pair. | nih.govresearchgate.net |

| 2-Aminopyridine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Truncating linkers and modulating the basicity of a tail amino functionality improved permeability while maintaining potency. | escholarship.org |

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding how a ligand like this compound might interact with a biological target at an atomic level. nih.govmdpi.com

Ligand-Enzyme Interactions and Binding Mechanisms

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time. nih.govtandfonline.com For 2-aminopyridine derivatives, docking studies consistently show a characteristic binding mode within the ATP-binding pocket of kinases. nih.govnih.gov

The proposed binding mechanism for a 2-amino-4-alkoxypyridine scaffold, based on studies of analogous compounds, would typically involve:

Hydrogen Bonding: The 2-amino group acts as a hydrogen bond donor, and the pyridine ring nitrogen acts as a hydrogen bond acceptor. These interactions often anchor the molecule to the "hinge" region of a kinase, a critical interaction for many kinase inhibitors. nih.govtandfonline.com

Hydrophobic and van der Waals Interactions: The ethoxy group at the 4-position, along with the pyridine ring itself, can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. nih.govsemanticscholar.org The flexibility of the ethyl chain in the ethoxy group may allow it to adopt an optimal conformation to fit within a specific sub-pocket.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site, further stabilizing the complex. rsc.org

MD simulations on complexes of 2-aminopyridine inhibitors with enzymes like JAK2 and c-Met kinase have been used to confirm the stability of these interactions and to reveal the dynamic behavior of the complex, highlighting key residues that are critical for binding. nih.govnih.govtandfonline.com

Prediction of Binding Affinities and Pharmacophore Identification

Beyond predicting the binding pose, computational models can estimate the binding free energy of a ligand to its target, which correlates with its binding affinity. nih.govnih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used post-simulation to calculate these energies, helping to rank potential drug candidates. nih.govnih.gov For 2-aminopyridine derivatives targeting JAK3, MM/PBSA calculations showed that binding was driven primarily by electrostatic and van der Waals interactions. nih.gov

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. nih.gov For the this compound scaffold, a general pharmacophore model for kinase inhibition would likely include:

A hydrogen bond donor feature (the amino group).

A hydrogen bond acceptor feature (the pyridine nitrogen).

A hydrophobic/aromatic feature (the pyridine ring).

An additional hydrophobic feature corresponding to the ethoxy group.

Such models, derived from known active compounds or the receptor structure, are used to screen large virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active. nih.govmdpi.com

Design Principles for Pyridine-Based Therapeutic Agents

The widespread use of the pyridine scaffold in medicine is a testament to its versatility and favorable drug-like properties. dovepress.comrsc.org The design of new therapeutic agents based on this core, including derivatives of this compound, follows established principles of medicinal chemistry.

Rational Drug Design Strategies

Rational drug design involves the systematic, knowledge-based approach to discovering new drugs. accscience.comtandfonline.com This strategy moves away from random screening towards the intentional design of molecules with a specific biological target in mind. For pyridine-based agents, this involves:

Target Identification and Validation: Identifying a biologically relevant target, such as a kinase or enzyme implicated in a disease. tandfonline.com

Structural Analysis: Using X-ray crystallography or computational modeling to understand the three-dimensional structure of the target's binding site.

Scaffold-Based Design: Employing the 2-aminopyridine scaffold as a starting point due to its proven ability to bind to certain classes of enzymes, like kinases. exlibrisgroup.comtandfonline.com

Structure-Guided Optimization: Using SAR data and computational modeling to guide the synthesis of new derivatives. For instance, if a hydrophobic pocket is identified near the 4-position of the bound pyridine ring, derivatives with different alkoxy groups (like the ethoxy group) or other lipophilic substituents can be designed to fill that pocket and increase potency. tandfonline.comtandfonline.com

This approach has been successfully used to develop potent and selective inhibitors for numerous targets, including a series of 1H-pyrazolo[3,4-b]pyridine derivatives as picomolar inhibitors of TBK1 kinase. tandfonline.com

Molecular Modification and Hybridization Approaches

Molecular modification involves making small, deliberate chemical alterations to a lead compound to improve its properties. nih.govresearchgate.net For this compound, this could involve:

Bioisosteric Replacement: Replacing the ethoxy group with other functional groups of similar size and electronic properties (e.g., a fluoro, chloro, or methylthio group) to fine-tune binding interactions and metabolic stability.

Homologation: Extending the alkyl chain of the ethoxy group (e.g., to a propoxy or butoxy group) to probe for additional hydrophobic interactions. escholarship.org

Functional Group Interconversion: Modifying the 2-amino group to a secondary or tertiary amine to alter its hydrogen bonding capacity and permeability. escholarship.org

Molecular hybridization is a more advanced strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govmdpi.commdpi.com This approach aims to produce compounds with dual activity or synergistic effects. The this compound scaffold could be hybridized with other known active fragments. For example, it could be linked to a urea (B33335) moiety, another common pharmacophore in kinase inhibitors, to create a novel hybrid with potentially enhanced affinity for a target like VEGFR2. nih.govmdpi.com This strategy has been successfully used to combine pyrrolo[2,3-d]pyrimidine and pyridine fragments to generate potent CSF1R inhibitors. mdpi.com

Therapeutic Applications of Aminopyridine Derivatives

The therapeutic potential of aminopyridine derivatives is vast, with ongoing research continually uncovering new applications. rsc.org These compounds are at the forefront of developing personalized medicine, where treatments are tailored to an individual's genetic and disease profile. rsc.org

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Aminopyridine derivatives have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of acetylcholine (B1216132) levels. The inhibition of these cholinesterases is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. mlcpharmacy.edu.inbohrium.com

Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have shown moderate activity as inhibitors of both AChE and BChE. nih.gov The inhibitory potency of these derivatives can be enhanced through specific structural modifications, including increasing molecular volume and replacing the amide oxygen with sulfur. nih.gov Carbamate (B1207046) derivatives of 4-aminopyridine (B3432731) have also been synthesized and evaluated for their anticholinesterase activity. researchgate.netresearchgate.net For instance, certain carbamate derivatives have demonstrated a non-competitive inhibition of AChE and a competitive inhibition of BChE. nih.gov

Research has led to the development of novel 4-aminopyridine derivatives, such as anilide and imide derivatives, which exhibit significant anticholinesterase activity. nih.gov In one study, a synthesized 4-aminopyridine derivative, 4APMb, showed greater activity than the standard drug donepezil (B133215). nih.gov Similarly, new semicarbazones of 4-aminopyridine have been synthesized and found to have potent AChE inhibitory activity, with some compounds showing IC50 values comparable to the standard drug rivastigmine. mlcpharmacy.edu.inresearchgate.net The mechanism of inhibition for some of these derivatives has been identified as non-competitive, suggesting interaction with the peripheral anionic site (PAS) of AChE. mlcpharmacy.edu.inresearchgate.net

Furthermore, hybrid molecules incorporating the N-benzylpiperidine moiety of donepezil with 2-aminopyridine derivatives have been synthesized, resulting in potent cholinesterase inhibitors. rsc.org The inhibitory potency of various cholinesterase inhibitors, including 4-aminopyridine derivatives tacrine (B349632) and ipidacrine (B1672102), has been compared, with tacrine and ipidacrine showing no selectivity between AChE and BChE. drugbank.com

The design of dual-binding site inhibitors has led to the creation of pyrimidine (B1678525) and pyridine diamines that act as mixed or uncompetitive inhibitors of both AChE and BChE at nanomolar concentrations. acs.org The replacement of an amino group with a carbamic group in some pyridine derivatives has been shown to enhance inhibitory potency towards BChE, leading to more selective BChE inhibitors. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Aminopyridine Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme(s) | Inhibition Type | Potency (IC50/Ki) | Reference(s) |

| 4-Aminopyridine Semicarbazones | Compound 3 | Acetylcholinesterase (AChE) | Non-competitive | 6.32 ± 1.50 µM | mlcpharmacy.edu.in |

| 4-Aminopyridine Semicarbazones | Compound 9 | Acetylcholinesterase (AChE) | Non-competitive | 5.58 ± 0.016 µM | mlcpharmacy.edu.in |

| 4-Aminopyridine Anilide/Imide | 4APMb | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Non-competitive (AChE), Competitive (BChE) | Most active in study | nih.gov |

| Donepezil-Aminopyridine Hybrid | Pyridonepezil 22 | Acetylcholinesterase (hAChE), Butyrylcholinesterase (hBuChE) | Not specified | hAChE: 9.4 nM, hBuChE: 6.6 µM | rsc.org |

| Pyridine Diamine | Compound 9 | Electrophorus electricus AChE (EeAChE) | Mixed/Uncompetitive | Ki = 0.312 µM | acs.org |

| Pyridine Diamine | Compound 22 | Equine BChE (eqBChE) | Mixed | Ki = 99 ± 71 nM | acs.org |

Alpha-Glucosidase Inhibitory Potential

Aminopyridine derivatives have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. tandfonline.comresearchgate.net Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes by delaying glucose absorption.

Thiourea (B124793) derivatives of aminopyridine have been synthesized and evaluated for their α-glucosidase inhibitory activity. tandfonline.comnih.gov In one study, a series of new thiourea derivatives were developed, with compound 5 identified as the most potent, non-competitive inhibitor with an IC50 value of 24.62 ± 0.94 μM. tandfonline.comresearchgate.net Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones found that compound 9a exhibited the highest inhibitory activity, surpassing the standard drug acarbose (B1664774) with an IC50 of 9.77 mM. mdpi.comnih.gov

The inhibitory activity of these compounds is influenced by their structural features. For instance, some conjugates of 3-aminopyridine-2(1H)-ones containing a 1,3,4-thiadiazole (B1197879) cycle have shown excellent antidiabetic activity by inhibiting α-amylase and α-glucosidase. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Aminopyridine Derivatives

| Compound Class | Specific Derivative Example | IC50 Value | Reference(s) |

| Thiourea Derivative | Compound 5 | 24.62 ± 0.94 μM | tandfonline.comresearchgate.net |

| 3-Aminopyridin-2(1H)-one based Thiourea | Compound 9a | 9.77 mM | mdpi.comnih.gov |

| 3-Aminopyridin-2(1H)-one based Thiourea | Compound 9c | 12.94 mM | mdpi.comnih.gov |

| 3-Aminopyridin-2(1H)-one based Thiourea | Compound 8a | 16.64 mM | mdpi.comnih.gov |

| 3-Aminopyridin-2(1H)-one based Thiourea | Compound 8b | 19.79 mM | mdpi.comnih.gov |

| 3-Aminopyridin-2(1H)-one based Thiourea | Compound 9b | 21.79 mM | mdpi.comnih.gov |

Anticancer Activity and Enzyme Inhibition (e.g., ABL1 kinase, HDAC2)

Aminopyridine derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer progression like ABL1 kinase and histone deacetylases (HDACs). nih.govnih.govtandfonline.combenthamdirect.com

Several studies have demonstrated the anticancer potential of 2-aminopyridine derivatives. nih.govtandfonline.com For example, amino acid conjugates of 2-aminopyridine have been synthesized and shown to target multiple cellular networks implicated in cancer. nih.govtandfonline.com Certain derivatives displayed promising inhibition in cisplatin-resistant ovarian cancer cell lines, suggesting their potential as lead compounds for new anticancer drugs. nih.govtandfonline.com Another study focused on N-protected and deprotected amino acid derivatives of 2-aminopyridine, which showed potential antitumor activities in colorectal cancer cell lines with IC50 values in the low micromolar range. benthamdirect.com

The inhibition of specific enzymes is a key strategy in cancer therapy. A novel 2-amino-pyridine derivative, compound 29, was identified as a potent and selective inhibitor of CDK8, a kinase implicated in colon cancer. acs.org This compound suppressed the WNT/β-catenin signaling pathway and exhibited antitumor effects in vivo. acs.org

Furthermore, dual inhibitors targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) have been developed from aminopyridine scaffolds. Co-inhibition of these enzymes can lead to enhanced antitumor effects. scilit.com One such 2-aminopyridine-based derivative, compound 8e, was identified as a potent dual inhibitor of CDK9 and HDAC1. scilit.comacs.org Another study focused on the design of selective HDAC inhibitors, with one aminopyrimidine-based compound, MGCD0103, showing selective inhibition of HDACs 1-3 and 11 and demonstrating significant antitumor activity in vivo. acs.org Research has also explored the role of HDAC2 in neuroblastoma, where its inhibition can restore the expression of tumor-suppressive microRNAs. researchgate.net

Table 3: Anticancer and Enzyme Inhibitory Activity of Selected Aminopyridine Derivatives

| Compound Class | Specific Derivative/Compound | Target(s) | Activity/Potency (IC50) | Cancer Type | Reference(s) |

| Amino acid conjugate of 2-aminopyridine | S3c | Multiple cellular networks | 15.57 µM (parent), 11.52 µM (cisplatin-resistant) | Ovarian Cancer | nih.govtandfonline.com |

| Amino acid conjugate of 2-aminopyridine | S5b | Multiple cellular networks | Promising inhibition | Ovarian Cancer | nih.govtandfonline.com |

| Amino acid conjugate of 2-aminopyridine | S6c | Multiple cellular networks | Promising inhibition | Ovarian Cancer | nih.govtandfonline.com |

| N-protected amino acid derivative of 2-aminopyridine | 4a-d | Beta-catenin | 3.7-8.1 µM (HCT 116), 3.27-7.7 µM (HT29) | Colorectal Cancer | benthamdirect.com |

| 2-Amino-pyridine derivative | Compound 29 | CDK8 | 46 nM | Colon Cancer | acs.org |

| 2-Aminopyridine-based dual inhibitor | Compound 8e | CDK9, HDAC1 | CDK9: 88.4 nM, HDAC1: 168.9 nM | Hematological and Solid Tumors | scilit.comacs.org |

| Aminopyrimidine-based HDAC inhibitor | MGCD0103 | HDACs 1-3, 11 | Submicromolar | Various Cancers | acs.org |

Antibacterial and Antifungal Activities

Aminopyridine derivatives have demonstrated significant antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents. mdpi.comwjpps.comresearchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netsciforum.net

Studies have shown that 2-aminopyridine derivatives are effective against a range of bacteria. mdpi.comnih.gov For instance, one synthesized 2-amino-3-cyanopyridine (B104079) derivative, compound 2c, exhibited high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. mdpi.comresearchgate.net Another study synthesized o-amino pyridine derivatives that showed significant activity against Staphylococcus aureus and Escherichia coli. wjpps.com Furthermore, a series of 2-aminopyridine derivatives were found to be potent inhibitors of multidrug-resistant Staphylococcus aureus (MDR-S. aureus) strains, with many compounds showing higher potency than the standard drug vancomycin. ccsenet.org

In addition to antibacterial activity, aminopyridine derivatives have also shown antifungal potential. mdpi.comsciforum.net Substituted 2-aminopyridine δ-lactone derivatives have exhibited moderate to very good antifungal activity against clinical fungi like Aspergillus ochraceus and Aspergillus flavus. mdpi.comsciforum.net Some of these compounds showed broad-spectrum antifungal activity against pathogenic Aspergillus ochraceus. mdpi.com Methyl-2-aminopyridine-4-carboxylate derivatives have also been tested, with some showing good antifungal activity against Candida albicans. semanticscholar.org

Table 4: Antimicrobial Activity of Selected Aminopyridine Derivatives

| Compound Class | Specific Derivative Example | Target Microorganism(s) | Activity (MIC/Inhibition Zone) | Reference(s) |

| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus, B. subtilis | MIC: 0.039 µg/mL | mdpi.comresearchgate.net |

| o-Amino pyridine | AD1, AD2, AD6 | S. aureus, E. coli | Significant activity | wjpps.com |

| 2-Aminopyridine lactone | 5b, 5d, 5e, 5f | Gram-negative bacteria, Fungi | MIC: 62.5 µg/mL | mdpi.com |

| 2-Aminopyridine lactone | 7b, 7c | Aspergillus ochraceus | 78% and 77% inhibition | mdpi.com |

| Methyl-2-aminopyridine-4-carboxylate | 3c, 3d | C. albicans, Bacteria | Good antifungal and antibacterial activity | semanticscholar.org |

| 2-Aminopyridine-sulfamoylbenzoic acid salts | Various | P. aeruginosa, E. faecalis, S. aureus, B. subtilis, E. coli, L. monocytogenes, C. albicans | Varied, some with good activity | researchgate.net |

Potential in Neurological Disorders (e.g., Alzheimer's Disease)

Aminopyridines, particularly 4-aminopyridine (4-AP) and its derivatives, have been extensively investigated for their therapeutic potential in various neurological disorders, including Alzheimer's disease and multiple sclerosis. nih.govresearchgate.netnih.govresearchgate.netpensoft.netnih.govnih.gov The primary mechanism of action for many of these compounds is the blockade of voltage-gated potassium channels, which can enhance neural conduction. nih.govresearchgate.netnih.govpensoft.net

In the context of Alzheimer's disease, the ability of aminopyridine derivatives to inhibit cholinesterases is a key therapeutic strategy. mlcpharmacy.edu.innih.gov By preventing the breakdown of acetylcholine, these compounds can help alleviate the cognitive symptoms of the disease. mlcpharmacy.edu.inresearchgate.netnih.gov Several 4-aminopyridine derivatives have been synthesized with the aim of improving their antiamnesic activity. nih.gov For instance, new semicarbazones of 4-aminopyridine have shown significant cognition-enhancing effects in preclinical models. mlcpharmacy.edu.inresearchgate.net Furthermore, peptide derivatives of 4-aminopyridine have been designed to have decreased toxicity while retaining therapeutic effects for neurodegenerative diseases. researchgate.netnih.gov

Beyond Alzheimer's, 4-aminopyridine (also known as dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis. nih.govpensoft.netwikipedia.org It is thought to work by blocking potassium channels on demyelinated axons, thereby improving nerve impulse conduction. nih.govpensoft.net Research has also explored the use of 4-aminopyridine derivatives to restore conduction in injured spinal cord tissue. nih.gov The development of novel carbamate derivatives of 4-aminopyridine has shown promise in this area. nih.gov

The therapeutic potential of aminopyridines extends to other neurological conditions as well. They have been investigated for use in Lambert-Eaton myasthenic syndrome and other disorders of neuromuscular transmission. nih.govresearchgate.net The ability of these compounds to enhance neurotransmitter release contributes to their therapeutic effects in these conditions. wikipedia.org

Table 5: Aminopyridine Derivatives in Neurological Disorders

| Compound/Derivative | Neurological Disorder | Proposed Mechanism of Action | Key Findings | Reference(s) |

| 4-Aminopyridine (Dalfampridine) | Multiple Sclerosis | Potassium channel blockade | Improves walking speed | nih.govpensoft.netwikipedia.org |

| 4-Aminopyridine Semicarbazones | Alzheimer's Disease | Acetylcholinesterase inhibition | Cognition enhancement in preclinical models | mlcpharmacy.edu.inresearchgate.net |

| 4-Aminopyridine-Peptide Derivatives | Neurodegenerative Diseases | Not specified | Decreased toxicity compared to 4-AP | researchgate.netnih.gov |

| 4-Aminopyridine Carbamates | Spinal Cord Injury | Potassium channel blockade | Restores conduction in injured spinal cord tissue | nih.gov |

| 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) | Lambert-Eaton Myasthenic Syndrome | Potassium channel blockade, enhanced neurotransmitter release | Investigational new drugs for various neurological diseases | nih.govresearchgate.net |

Catalysis and Material Science Applications

Catalytic Applications of Pyridine (B92270) Derivatives

Pyridine and its derivatives are pivotal in catalysis, acting as ligands, bases, or catalysts themselves. The nitrogen atom's lone pair of electrons allows for coordination with metal centers, influencing the reactivity and selectivity of catalytic transformations. The amino group in compounds like 2-Amino-4-ethoxypyridine can further modulate these catalytic properties or serve as a reactive site.

The N-alkylation of amines is a fundamental process in organic synthesis, crucial for creating pharmaceuticals and other valuable compounds. While traditionally reliant on metal catalysts, there is a growing interest in metal-free alternatives that utilize "borrowing hydrogen" or hydrogen autotransfer strategies. rsc.orgsioc-journal.cn In these reactions, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. The imine is subsequently reduced to the N-alkylated amine by the hydrogen "borrowed" in the initial oxidation step.

While direct studies on this compound in this context are not prominent, the N-alkylation of related amino compounds is well-documented. For instance, N-heterocyclic carbenes have been shown to organocatalyze the direct N-alkylation of various aromatic and heteroaromatic amines with benzyl (B1604629) alcohols under metal-free conditions. rsc.org Another approach involves using a ketone catalyst and a base like sodium hydroxide (B78521) for the diastereoselective N-alkylation of amines with racemic alcohols. liv.ac.uk These methods highlight the potential for aminopyridines to undergo N-alkylation, a reaction of significant importance. For example, the direct N-alkylation of α-amino acid esters with alcohols has been achieved using a ruthenium catalyst, demonstrating high retention of stereochemistry. d-nb.info

Table 1: Examples of N-Alkylation Reactions of Amines This table presents data for related amine compounds to illustrate the principles of N-alkylation reactions.

| Amine Substrate | Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru complex, Toluene, 120°C | N-alkylated amino acid ester | d-nb.info |

| Aromatic/Heteroaromatic amines | Benzyl alcohols | N-Heterocyclic Carbene, K2CO3 | N-alkylated amines | rsc.org |

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, are powerful methods for forming carbon-nitrogen bonds, particularly in the synthesis of N-aryl compounds. sioc-journal.cn These reactions are essential for creating structures found in many pharmaceuticals, agrochemicals, and organic materials. nih.gov Aminopyridines are common substrates and ligands in these transformations.

Although specific examples involving this compound are scarce, research on analogous compounds demonstrates the principles. For instance, a copper-catalyzed amination at the C-5 position of unprotected 2-amino-5-halopyridines has been achieved with excellent yields, showcasing the selective formation of a C-N bond at an electron-rich position. rsc.org Similarly, a stable Cu(I) catalyst supported on a polyacrylate resin has been used for the C-N coupling of 4-chloropyridinium chloride with various anilines, proceeding efficiently without an additional ligand. mdpi.com The development of novel ligands continues to expand the scope of these reactions, enabling the coupling of even sterically hindered partners, which has traditionally been a challenge for copper catalysis. nih.gov

Table 2: Examples of Copper-Catalyzed C-N Coupling with Pyridine Derivatives This table presents data for related pyridine compounds to illustrate the principles of copper-catalyzed C-N coupling.

| Pyridine Substrate | Coupling Partner | Catalytic System | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-5-halopyridine | Amines, heterocycles, amides | CuI / 1,2-diol | 5-Amino-2-aminopyridine derivatives | rsc.org |

| 4-Chloropyridinium chloride | Anilines | Resin-supported Cu(I) | N-(Pyridin-4-yl)benzene amines | mdpi.com |

Functional Materials Development

The aminopyridine structure is a valuable component in the design of functional organic materials. Its ability to act as both a hydrogen bond donor (amino group) and acceptor (pyridine nitrogen, amino nitrogen) makes it ideal for constructing supramolecular assemblies. These assemblies, including charge-transfer complexes and fluorescent sensors, have applications in electronics, optics, and chemical sensing.

Hydrogen-bonded charge-transfer (HB-CT) complexes are formed between an electron-donor molecule and an electron-acceptor molecule through a combination of hydrogen bonding and charge-transfer interactions. These complexes often exhibit unique optical and electronic properties not present in the individual components. Aminopyridine derivatives are excellent electron donors due to the lone pairs on their nitrogen atoms.

Studies on compounds structurally similar to this compound have demonstrated their ability to form stable HB-CT complexes. For example, 2-amino-4-methoxy-6-methylpyrimidine (B1269087) forms a solid HB-CT complex with the electron-acceptor 2,5-dihydroxy-p-benzoquinone. scispace.com Similarly, 2-amino-4,6-dimethylpyridine (B145770) readily forms a dark purple charge-transfer complex with chloranilic acid in various solvents. scirp.org The formation of these complexes is confirmed by the appearance of new, intense absorption bands in the UV-visible spectrum. scispace.comscirp.org The stoichiometry of these complexes is often found to be 1:1 or 2:1, and their stability can be quantified by determining the formation constant (KCT). scispace.comnih.gov These materials are investigated for their potential in solar energy storage, optical devices, and as antibacterial agents. scispace.comnih.gov

Table 3: Spectroscopic Data for Hydrogen-Bonded Charge-Transfer Complexes of Aminopyridine Derivatives This table presents data for related aminopyridine compounds to illustrate the formation and properties of charge-transfer complexes.

| Electron Donor | Electron Acceptor | Solvent | Stoichiometry (D:A) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methoxy-6-methylpyrimidine | 2,5-Dihydroxy-p-benzoquinone | Methanol | 1:1 (in solution), 2:1 (solid) | Formation of a stable, dark-pink solid complex. | scispace.com |

| 2-Amino-4,6-dimethylpyridine | Chloranilic acid | Acetonitrile, Methanol, Ethanol | 1:1 | Formation of a dark purple complex confirmed by UV-vis. | scirp.org |

| 2-Methyl-8-quinolinol | Chloranilic acid | Methanol, Ethanol, Acetonitrile | 1:1 | Formation of a violet-colored complex studied for DNA binding. | nih.gov |

Fluorescent probes are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties (e.g., "turn-on" or "turn-off" of emission). nih.gov The aminopyridine scaffold can be incorporated into such sensors, where interactions with the target analyte modulate the electronic structure of the fluorophore, leading to a detectable optical response.

While specific fluorescent probes based on this compound are not widely reported, derivatives of 2-aminopyridine (B139424) have been successfully employed for this purpose. For instance, a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to be highly sensitive fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com Their fluorescence changes in response to the increasing viscosity of the medium during polymerization. In other designs, the aminopyridine unit can act as a recognition site or be part of the fluorophore itself. The development of such sensors is a rapidly advancing field, with applications ranging from monitoring biological processes to medical diagnostics and environmental analysis. nih.govrsc.orgnih.gov The construction of these probes often involves strategic chemical reactions, such as HOBr-mediated oxidation or cyclization, to trigger a fluorescent response. mdpi.com

Environmental and Toxicological Considerations in Advanced Research

Environmental Fate and Transformation Products

The environmental journey of a chemical compound, including its persistence, degradation, and the formation of new substances, is a critical area of study. The behavior of 2-Amino-4-ethoxypyridine in various environmental compartments is largely inferred from the known properties of pyridine (B92270) and aminopyridine derivatives.

While specific degradation pathways for this compound are not extensively documented in public literature, the metabolism of pyridine and its derivatives has been a subject of research for decades. Generally, aminopyridines are not expected to volatilize significantly from water or soil surfaces. epa.gov Biodegradation is anticipated to be a slow process, as observed with 2-aminopyridine (B139424), which can take over 96 days to degrade under both aerobic and anaerobic conditions. epa.gov

The degradation of pyridine compounds in the environment is often initiated by microbial action. Bacteria capable of utilizing pyridines as a sole source of carbon and nitrogen have been isolated from soil and sludge. researchgate.netnih.gov These microorganisms typically employ enzymatic pathways to cleave the pyridine ring. The initial steps often involve hydroxylation, drawing oxygen from water molecules, a process that is somewhat unusual compared to the metabolism of other aromatic compounds. researchgate.net For this compound, it is plausible that degradation could be initiated by hydroxylation of the pyridine ring or dealkylation of the ethoxy group. Subsequent ring cleavage would likely lead to the formation of aliphatic amines and organic acids, which can then be integrated into central metabolic pathways.

It is also important to consider the formation of transformation products. For instance, the metabolism of some aminopyridines is predicted to yield hydroxylamines. epa.gov The specific metabolites of this compound would depend on the enzymatic machinery of the present microorganisms and the prevailing environmental conditions.

| Process | Predicted Behavior for this compound (by analogy) | Relevant Analogue(s) |

| Volatilization | Low, not expected to be a significant fate process. | Aminopyridines epa.gov |

| Biodegradation | Slow, may take an extended period in soil and water. | 2-Aminopyridine epa.gov |

| Primary Degradation Step | Likely microbial hydroxylation and/or dealkylation. | Pyridine derivatives researchgate.net |

| Potential Metabolites | Hydroxylated pyridines, aliphatic amines, organic acids. | Pyridine, Aminopyridines epa.govresearchgate.net |

This table provides predicted environmental behaviors for this compound based on data from analogous compounds.

Given the scarcity of empirical data, predictive models are invaluable for estimating the environmental behavior of chemicals like this compound. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate a compound's structural features with its environmental properties. europa.eu These models are built upon extensive databases of experimentally determined values for a wide range of chemicals.

For this compound, QSAR models could be employed to estimate key environmental parameters such as soil adsorption coefficient (Koc), bioconcentration factor (BCF), and rates of abiotic degradation processes like hydrolysis and photolysis. The presence of the amino and ethoxy groups on the pyridine ring will influence these properties. The amino group, for example, can affect the compound's polarity and potential for hydrogen bonding, thereby influencing its water solubility and adsorption to soil organic matter. The ethoxy group will contribute to its lipophilicity.

Environmental fate models (EFMs) can then take these predicted parameters to simulate the distribution and concentration of this compound in various environmental compartments, such as water, soil, and air, over time. mdpi.com These models are crucial for conducting environmental risk assessments in the absence of extensive real-world data.

| Predictive Model Type | Application for this compound | Key Outputs |

| QSAR | Estimation of physicochemical and environmental fate properties. | Koc, BCF, degradation rates. europa.eu |

| EFMs | Simulation of environmental distribution and concentration. | Predicted Environmental Concentrations (PECs) in different media. mdpi.com |

This table outlines the application of predictive models for assessing the environmental behavior of this compound.

Advanced Toxicological Assessment

Advanced toxicological assessment moves beyond traditional animal testing to incorporate computational methods that can predict potential hazards and provide insights into mechanisms of toxicity.

In silico toxicology utilizes computational models to predict the toxic effects of chemicals. nih.gov These methods are becoming increasingly important for prioritizing chemicals for further testing and for gaining a preliminary understanding of their potential hazards. researchgate.net For this compound, various in silico tools can be used to predict a range of toxicological endpoints.

These predictions are based on the chemical's structure and are derived from models trained on large datasets of known toxic compounds. For example, models can predict potential carcinogenicity, genotoxicity, reproductive toxicity, and organ-specific toxicities. nih.gov The predictions are often based on the identification of "structural alerts," which are specific molecular fragments known to be associated with certain types of toxicity. youtube.com

| Toxicological Endpoint | In Silico Prediction Approach | Basis of Prediction |

| Carcinogenicity | QSAR models, Structural Alerts | Comparison to known carcinogens, identification of structural fragments associated with cancer. |

| Genotoxicity | Expert systems, Machine Learning Models | Identification of DNA-reactive moieties, similarity to known mutagens. youtube.com |

| Organ-Specific Toxicity | Systems biology models, Docking simulations | Prediction of interactions with specific biological pathways or protein targets. |

This table summarizes in silico approaches for predicting the toxicity of this compound.

The mutagenic potential of a substance, its ability to cause genetic mutations, is a critical toxicological endpoint. Studies on various aminopyridine derivatives have shown mixed results. For instance, 2-aminopyridine and 3-aminopyridine (B143674) have been reported as non-mutagenic in some standard assays, such as the Salmonella (Ames) test. epa.gov However, some aminopyridines, like 3-aminopyridine, have shown mutagenic activity in the presence of norharman, a comutagen. nih.gov This suggests that the mutagenic potential of this compound should be carefully evaluated, considering the possibility of metabolic activation or synergistic effects with other compounds.

Ecotoxicology focuses on the harmful effects of chemical substances on ecosystems. The ecotoxicological profile of pyridine and its derivatives indicates potential risks to aquatic organisms. nih.gov Predictive ecotoxicology models, often QSAR-based, can estimate the acute and chronic toxicity of this compound to various aquatic species, such as fish, daphnids, and algae. nih.gov The toxicity will be influenced by the compound's bioavailability and its specific mode of action within the organisms. Given that many pyridine derivatives exhibit toxicity, it is reasonable to presume that this compound could also pose a hazard to aquatic life, warranting further investigation. mdpi.com

| Area of Concern | Findings from Related Compounds | Implications for this compound |

| Mutagenicity | Some aminopyridines are mutagenic in the presence of comutagens. nih.gov | Potential for mutagenicity, especially after metabolic activation, cannot be ruled out. |

| Ecotoxicity | Pyridine and its derivatives can be toxic to aquatic organisms. nih.gov | Likely to exhibit some level of aquatic toxicity; predictive models can estimate the extent. |

This table outlines the potential mutagenic and ecotoxicological implications for this compound based on data from related compounds.

Q & A

Q. What are the established synthetic routes for 2-amino-4-ethoxypyridine, and how can reaction conditions be optimized for academic laboratory scale?

- Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic amination, as reported in foundational studies (e.g., Cai et al., 2006; Yale, 1976). For lab-scale optimization:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control: Gradual heating (70–90°C) minimizes side reactions.

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) improve yield in amination steps.

Monitor progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- X-ray crystallography: Resolves crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions between independent molecules). Single-crystal diffraction at 100 K provides high-resolution data .

- FT-IR spectroscopy: Identifies amine (–NH₂) and ether (–OCH₂CH₃) functional groups (stretching bands at ~3400 cm⁻¹ and ~1250 cm⁻¹, respectively).

- NMR (¹H/¹³C): Assigns proton environments (e.g., pyridine ring protons at δ 6.5–8.5 ppm) and confirms ethoxy group integration .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals influence its reactivity in heterocyclic synthesis?

- Methodological Answer: The N–H⋯N hydrogen-bonded dimers observed in its crystal structure (asymmetric unit with two molecules) enhance stability but may reduce solubility in non-polar solvents. To assess reactivity:

- Perform DFT calculations to quantify bond dissociation energies and intermolecular interactions.

- Compare reactivity in solid-state vs. solution-phase reactions (e.g., Suzuki coupling).

- Use molecular dynamics (MD) simulations to model solvent accessibility of the amine group .

Q. How should researchers address contradictions in reported data on the physicochemical properties of this compound?

- Methodological Answer: Contradictions (e.g., solubility discrepancies) require systematic validation:

Replicate experiments under controlled conditions (e.g., pH, temperature).

Cross-validate analytical methods: Combine Karl Fischer titration (water content), DSC (melting point), and HPLC (purity).

Statistical analysis: Apply ANOVA to compare datasets and identify outliers.

Literature meta-analysis: Evaluate contextual factors (e.g., synthetic precursors, storage conditions) across studies .

Q. What computational strategies are recommended to predict the supramolecular assembly of this compound derivatives?

- Methodological Answer:

- Crystal structure prediction (CSP): Use software like Mercury or Materials Studio to simulate packing motifs.